N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide is an organic compound that features a trifluoromethyl group, an iodine atom, and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of the iodine atom to the aromatic ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Materials Science: Use in the synthesis of advanced materials with unique electronic properties.
Biology: Investigation of its biological activity and potential as a lead compound in the development of new therapeutics.
Industry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide: Similar structure but with a chlorine atom instead of iodine.
N-[5-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position.
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom allows for unique halogen bonding interactions. The methoxy group can influence its electronic properties and reactivity in chemical reactions.
Properties
CAS No. |
952915-23-0 |
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Molecular Formula |
C15H11F3INO2 |
Molecular Weight |
421.15 g/mol |
IUPAC Name |
N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C15H11F3INO2/c1-22-11-4-2-3-9(7-11)14(21)20-13-8-10(19)5-6-12(13)15(16,17)18/h2-8H,1H3,(H,20,21) |
InChI Key |
HJEHEGSKZFMSHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)I)C(F)(F)F |
Origin of Product |
United States |
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